2,4,8-Trichloroquinazoline
Overview
Description
2,4,8-Trichloroquinazoline is a heterocyclic compound with a tricyclic fused ring system that consists of two nitrogen atoms and three chlorine atoms. It has the molecular formula C8H3Cl3N2 and a molecular weight of 233.48 g/mol. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,8-Trichloroquinazoline can be synthesized from triphosgene and 2-amino-3-chlorobenzonitrile . The reaction involves the cyclization of 2-amino-3-chlorobenzonitrile in the presence of triphosgene, which acts as a chlorinating agent. The reaction is typically carried out under reflux conditions in an inert atmosphere to ensure the complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,4,8-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted quinazolines can be formed.
Oxidation Products: Oxidized derivatives of quinazoline.
Reduction Products: Reduced derivatives of quinazoline.
Scientific Research Applications
2,4,8-Trichloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of tyrosine kinases and other enzymes.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2,4,8-Trichloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, including tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2,4,6-Trichloroquinazoline
- 2,4,7-Trichloroquinazoline
- 2,4-Dichloroquinazoline
Comparison: 2,4,8-Trichloroquinazoline is unique due to the specific positions of the chlorine atoms on the quinazoline ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other trichloroquinazoline derivatives
Properties
IUPAC Name |
2,4,8-trichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZHOALJUVOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614374 | |
Record name | 2,4,8-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-29-1 | |
Record name | 2,4,8-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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